![molecular formula C15H19N3O3S B2796183 1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone CAS No. 897485-36-8](/img/structure/B2796183.png)
1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of “1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone” is defined by its molecular formula C15H19N3O3S. More detailed structural information, such as bond lengths and angles, would require experimental techniques like X-ray crystallography .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone” are defined by its molecular formula C15H19N3O3S and a molecular weight of 321.4. More detailed properties would require experimental determination.Scientific Research Applications
DNA Interaction and Drug Design
Compounds with structural similarities to 1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone, such as those containing benzothiazole and piperazine moieties, have been studied for their ability to interact with DNA. For instance, Hoechst 33258 and its analogues, known for their strong binding to the minor groove of double-stranded B-DNA, serve as models for rational drug design, particularly in cancer therapy and as diagnostic tools in cell biology (Issar & Kakkar, 2013).
Tuberculosis Treatment
The development of Macozinone (PBTZ169), a piperazine-benzothiazinone derivative, for tuberculosis treatment illustrates the therapeutic potential of compounds with structural elements similar to 1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone. Macozinone targets the essential enzyme DprE1 in Mycobacterium tuberculosis, offering a promising approach to combatting this infectious disease (Makarov & Mikušová, 2020).
Neuropsychiatric Disorder Treatments
Research on dopamine D2 receptor ligands has highlighted the significance of compounds with piperazine and benzothiazole structures in treating neuropsychiatric disorders. These studies suggest that specific structural features, including the presence of piperazine and benzothiazole groups, are crucial for high affinity to D2 receptors, indicating potential applications in treating conditions like schizophrenia and depression (Jůza et al., 2022).
Anti-mycobacterial Activity
The anti-mycobacterial activity of piperazine derivatives has been documented, with numerous compounds exhibiting potent effects against Mycobacterium tuberculosis, including multidrug-resistant and extensively drug-resistant strains. This research supports the exploration of piperazine-based molecules as potential anti-TB agents, providing a framework for the design of new therapeutics (Girase et al., 2020).
Therapeutic Use and Patent Review
The versatility of piperazine as a medicinally important scaffold is evident from its inclusion in a wide range of marketed drugs with diverse pharmacological activities. A review of patents involving piperazine derivatives highlights their significance in developing new therapeutic agents, showcasing the potential of these compounds in addressing various health conditions (Rathi et al., 2016).
Safety and Hazards
“1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone” is not intended for human or veterinary use and is for research use only. Therefore, it should be handled with appropriate safety precautions.
Future Directions
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been shown to interact with various biological targets to exert their effects . For instance, some thiazole derivatives have shown significant analgesic and anti-inflammatory activities .
Biochemical Pathways
Thiazole derivatives have been found to impact a variety of biochemical pathways, contributing to their diverse biological activities .
Result of Action
Thiazole derivatives have been associated with a variety of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
properties
IUPAC Name |
1-[4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c1-10(19)17-6-8-18(9-7-17)15-16-13-11(20-2)4-5-12(21-3)14(13)22-15/h4-5H,6-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCOVCNAFFJDPSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NC3=C(C=CC(=C3S2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.